![molecular formula C6H4Br2O B166983 3,4-Dibromophenol CAS No. 615-56-5](/img/structure/B166983.png)
3,4-Dibromophenol
Overview
Description
Synthesis Analysis
The synthesis of dibromophenols, including 3,4-Dibromophenol, involves the electrophilic halogenation of phenol with bromine . A specific production process for synthesizing 2,4-dibromophenol has been disclosed in a patent, which involves adding phenol and a hydrobromic acid solvent through a four-necked flask, uniformly mixing, cooling to -15 to -10 DEG C, dropping bromine and hydrobromic acid mixed solution, raising the temperature to 0 DEG C and continuously reacting for 1.0 h .Molecular Structure Analysis
The molecular structure of 3,4-Dibromophenol consists of a benzene ring with two bromine atoms and one hydroxy group . The monoisotopic mass is 249.862869 Da .Scientific Research Applications
Chemical Research
3,4-Dibromophenol is a chemical compound that is used in various chemical research applications . It is available from several suppliers for scientific research .
Synthesis of Schiff Base Ligands
3,4-Dibromophenol can be used in the synthesis of Schiff base ligands . For example, a Schiff base ligand was synthesized through condensation of 3,5-dibromo-2-hydroxybenzaldehyde with cyclohexane-1,2-diamine .
Biological Activities of Transition Metal Complexes
The Schiff base ligand synthesized from 3,4-Dibromophenol can be used to form transition metal complexes with Mn, Fe, Co, Ni, Cu, and Zn metal ions . These complexes have been characterized by various spectroscopic techniques .
Antimicrobial Activities
The Schiff base metal complexes synthesized from 3,4-Dibromophenol have been screened for their in vitro antimicrobial activities against Escherichia coli and Staphylococcus aureus bacteria as well as Candida albicans and Aspergillus niger fungi .
Molecular Docking Studies
Molecular docking studies have been conducted to infer the possible interaction of the metal complexes synthesized from 3,4-Dibromophenol . These studies help to confirm the favorable interaction between biomolecules and the metal complex .
Anticancer Activities
The Zn (II) metal complex synthesized from 3,4-Dibromophenol has been tested for its anticancer activities against MCF-7 breast cancer cell lines . The study demonstrated its synergistic effect, exemplifying its involvement in stronger anticancer action .
Safety and Hazards
Mechanism of Action
Target of Action
3,4-Dibromophenol is a type of bromophenol, which consists of one hydroxy group and two bromine atoms bonded to a benzene ring
Mode of Action
Bromophenols are produced by electrophilic halogenation of phenol with bromine . This suggests that 3,4-Dibromophenol may interact with its targets through similar electrophilic reactions, leading to changes in the target molecules.
Biochemical Pathways
3,4-Dibromophenol may be involved in the microbial degradation of aromatic compounds. For instance, Pseudomonas sp. strain CF600 grows efficiently on phenol, cresols, and 3,4-dimethylphenol via a plasmid-encoded multicomponent phenol hydroxylase and a subsequent meta-cleavage pathway . While this pathway involves a different compound, it suggests that 3,4-Dibromophenol could potentially be involved in similar biochemical pathways.
Pharmacokinetics
It has been demonstrated that 3,4-dibromophenol can be analyzed using reverse phase (rp) hplc method with simple conditions This suggests that the compound may have certain pharmacokinetic properties that allow it to be absorbed and distributed in the body, metabolized, and eventually excreted
Result of Action
A study has shown that 2,3- or 3,4-dibromophenol induced cytotoxicity in isolated kidney cells (ikc) from male fischer 344 rats . This suggests that 3,4-Dibromophenol may have cytotoxic effects, although the exact mechanisms and results of its action require further investigation.
Action Environment
Brominated phenols and indoles, including 3,4-dibromophenol, have been identified in marine sediment and water samples . This suggests that the compound’s action and stability may be influenced by environmental factors such as temperature, pH, and the presence of other substances.
properties
IUPAC Name |
3,4-dibromophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZSNVXYOQKZAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210469 | |
Record name | 3,4-Dibromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40210469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromophenol | |
CAS RN |
615-56-5 | |
Record name | 3,4-Dibromophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=615-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dibromophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dibromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40210469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenol, 3,4-dibromo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the toxicological implications of 3,4-Dibromophenol on kidney cells?
A: Research by [] investigated the nephrotoxic effects of both 2,3- and 3,4-Dibromophenol using in vitro models of isolated kidney cells. While the specific findings regarding 3,4-Dibromophenol are not detailed in the abstract, this study highlights the importance of understanding the potential adverse effects of this compound on kidney function.
Q2: Can computational chemistry methods be used to study the formation of environmental pollutants from 3,4-Dibromophenol?
A: Yes, the study by [] employed both quantum chemical calculations and direct dynamic simulations to investigate the gas-phase formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) from reactions involving 3,4-Dibromophenol and 2,4,5-tribromophenol. This approach provides insights into the mechanisms of PBDD/F formation and their potential environmental risks.
Q3: Have any studies investigated the long-range interactions within the 3,4-Dibromophenol molecule?
A: Interestingly, [] delves into the long-range 4J- and 6J-interactions specifically within the 2,6-dimethyl-3,4-dibromophenol molecule. While not identical to 3,4-Dibromophenol, this research offers valuable information about the potential influence of substituents on the overall molecular properties and interactions of structurally similar brominated phenols.
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